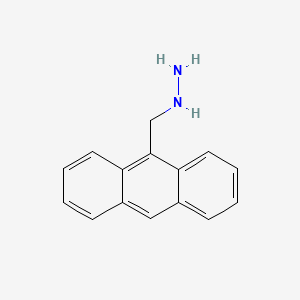

Anthracen-9-ylmethyl-hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

anthracen-9-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,17H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTNJHDSHFFWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697499 | |

| Record name | [(Anthracen-9-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887593-17-1 | |

| Record name | [(Anthracen-9-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Anthracene-Hydrazine Moiety

An In-Depth Technical Guide to the Synthesis of Anthracen-9-ylmethyl-hydrazine

For Researchers, Scientists, and Drug Development Professionals

Anthracene and its derivatives represent a cornerstone in the development of advanced materials and therapeutic agents.[1][2] Their rigid, planar, and extended π-system imparts unique photophysical and photochemical properties, making them invaluable as fluorescent probes, components in organic light-emitting diodes (OLEDs), and scaffolds in medicinal chemistry.[1][3] The anthracene core, particularly when functionalized at the 9-position, can act as a pharmacophore that intercalates with DNA, a mechanism central to the activity of several anticancer drugs.[4]

When this privileged scaffold is coupled with a hydrazine moiety, a versatile functional group known for its nucleophilicity and role as a precursor to bioactive heterocycles, the resulting molecule, This compound , becomes a highly valuable building block. It holds significant potential for applications in:

-

Fluorescent Labeling: The inherent fluorescence of the anthracene core allows it to be used as a derivatization agent for labeling molecules that lack a native chromophore, enabling sensitive detection in analytical methods like HPLC.[5]

-

Drug Discovery: As a precursor, it can be readily converted into hydrazones, pyrazoles, and other nitrogen-containing heterocycles, a common strategy in the design of novel therapeutic agents with a wide range of biological activities.[3]

-

Materials Science: The combination of the rigid aromatic system and the reactive hydrazine group makes it a candidate for the synthesis of novel polymers and coordination complexes with interesting electronic and optical properties.

This guide provides a detailed examination of the synthetic pathways to this compound, offering a robust, field-proven protocol and the scientific rationale behind the procedural choices.

PART 1: A Comparative Analysis of Synthetic Strategies

Two primary and logical synthetic routes can be envisioned for the preparation of this compound. The choice between them depends on the availability of starting materials, desired purity, and scalability.

-

Route A: Direct Nucleophilic Substitution. This is the most straightforward approach, involving the direct alkylation of hydrazine with a reactive 9-(halomethyl)anthracene derivative, typically 9-(chloromethyl)anthracene.

-

Route B: Reductive Amination via a Hydrazone Intermediate. This two-step pathway begins with the formation of a hydrazone from 9-anthraldehyde, followed by the selective reduction of the carbon-nitrogen double bond.

Caption: Comparative overview of the two primary synthetic routes.

Causality Behind Strategy Selection

-

Route A (Direct Alkylation):

-

Expertise & Experience: This route appears simpler as it is a single step. However, it presents a significant control challenge. Hydrazine is a diamine, and the resulting product, this compound, is a more potent nucleophile than hydrazine itself due to the electron-donating effect of the alkyl group. This often leads to over-alkylation, forming the symmetrical 1,2-bis(anthracen-9-ylmethyl)hydrazine as a major byproduct, which can be difficult to separate.

-

Trustworthiness: Achieving high purity of the mono-alkylated product requires a large excess of hydrazine and carefully controlled reaction conditions, which can complicate the workup and reduce the atom economy. The starting material, 9-(chloromethyl)anthracene, is also a potent lachrymator and requires careful handling.[6]

-

-

Route B (Reductive Amination):

-

Expertise & Experience: This two-step method offers superior control and predictability. The initial condensation of 9-anthraldehyde with hydrazine to form the hydrazone is a high-yield, clean reaction that typically results in a stable, crystalline product that is easily purified.[7][8] The subsequent reduction of the isolated and purified hydrazone ensures that the final product is free from the dialkylated impurities inherent in Route A.

-

Trustworthiness: This pathway constitutes a more self-validating system. The purity of the intermediate hydrazone can be confirmed before proceeding to the final reduction step, guaranteeing a higher purity final product. A variety of reducing agents can be employed for the second step, allowing for optimization based on laboratory resources and safety considerations.[9][10]

-

PART 2: Recommended Synthesis Protocol (Route B)

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the reductive amination pathway.

Step 1: Synthesis of 9-Anthraldehyde Hydrazone

Principle: This reaction is a classic acid-catalyzed condensation between an aldehyde and hydrazine. The lone pair of electrons on a terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of 9-anthraldehyde. A subsequent series of proton transfers and the elimination of a water molecule yield the stable C=N double bond of the hydrazone.[7]

Reagents & Materials:

| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | Notes |

| 9-Anthraldehyde | C₁₅H₁₀O | 206.24 | 104-105 | High purity is crucial for a clean reaction.[2] |

| Hydrazine Monohydrate (64-65%) | N₂H₄·H₂O | 50.06 | -51.7 | Toxic & Corrosive. Handle with extreme care in a fume hood. |

| Absolute Ethanol | C₂H₅OH | 46.07 | -114 | Serves as the reaction solvent. |

Experimental Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 9-anthraldehyde (1.06 g, 5.14 mmol) in absolute ethanol (15 mL). Stir at room temperature until fully dissolved.

-

Reagent Addition: To the stirred solution, add hydrazine monohydrate (3 mL, ~62 mmol) dropwise. A large excess of hydrazine is used to drive the reaction to completion.[7]

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2 hours. The formation of a yellow precipitate is typically observed.

-

Workup: After the reflux period, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Isolation & Purification: Collect the yellow solid by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove excess hydrazine and any unreacted starting material.

-

Drying: Dry the purified 9-anthraldehyde hydrazone under vacuum. A typical yield is around 79-85%. The melting point should be sharp, around 125-126°C.[7]

Step 2: Reduction of 9-Anthraldehyde Hydrazone to this compound

Principle: The C=N bond of the hydrazone is reduced to a C-N single bond. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation. It is a source of hydride ions (H⁻), which act as nucleophiles, attacking one of the atoms of the polarized C=N bond (primarily the carbon) and breaking the π-bond. Subsequent protonation from the solvent (e.g., methanol) yields the final hydrazine product.[11]

Reagents & Materials:

| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | Notes |

| 9-Anthraldehyde Hydrazone | C₁₅H₁₂N₂ | 220.27 | 125-126 | Synthesized in Step 1. Ensure it is dry before use. |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | ~400 (dec.) | Reacts with water. Add in portions. Handle in a well-ventilated area. |

| Methanol (MeOH) | CH₃OH | 32.04 | -97.6 | Serves as the solvent and proton source. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | Used for extraction. |

| Saturated NaCl solution | NaCl(aq) | - | - | Used for washing during workup. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent. |

Experimental Procedure:

-

Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 9-anthraldehyde hydrazone (1.10 g, 5.0 mmol) in methanol (30 mL). Cool the suspension to 0°C in an ice bath with magnetic stirring.

-

Reagent Addition: Slowly add sodium borohydride (0.38 g, 10.0 mmol, 2 equivalents) in small portions over 15-20 minutes. The addition is exothermic and may cause gas evolution (hydrogen).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazone spot has disappeared.

-

Quenching: Carefully quench the reaction by slowly adding deionized water (20 mL) at 0°C to decompose any excess NaBH₄.

-

Workup & Extraction: Reduce the volume of methanol on a rotary evaporator. Add dichloromethane (30 mL) to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

-

Washing & Drying: Combine the organic layers and wash with saturated NaCl solution (50 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Caption: Detailed experimental workflow for the recommended synthesis.

PART 3: Characterization, Validation, and Safety

Self-Validation System: The protocol is validated by confirming the structure and purity of the final product using standard analytical techniques.

Expected Product Characteristics:

| Property | Expected Value |

| CAS Number | 887593-17-1[1][12][13] |

| Molecular Formula | C₁₅H₁₄N₂[12][14] |

| Molecular Weight | 222.29 g/mol [13][14] |

| Appearance | Expected to be a solid, likely off-white to yellow. |

| Storage | Store in a cool, dark place under an inert atmosphere (e.g., freezer at -20°C) to prevent oxidation and degradation.[1] |

Spectroscopic Validation:

-

¹H NMR: The proton NMR spectrum is the most powerful tool for confirming the structure. Key expected signals (in CDCl₃) would include:

-

A complex multiplet pattern between δ 7.4-8.6 ppm corresponding to the 9 aromatic protons of the anthracene ring system.[15][16]

-

A singlet around δ 4.5-5.5 ppm for the two methylene (-CH₂-) protons. This signal's appearance confirms the reduction of the C=N bond.

-

A broad singlet for the hydrazine protons (-NHNH₂), which may be exchangeable with D₂O. Its chemical shift can vary.

-

-

¹³C NMR: The carbon spectrum would confirm the presence of the anthracene core carbons and a single aliphatic carbon for the -CH₂- group.

-

FT-IR (ATR): The disappearance of the strong C=N stretch (typically ~1620 cm⁻¹) from the hydrazone intermediate and the appearance of N-H stretching bands (typically broad, ~3300-3400 cm⁻¹) in the final product are key diagnostic markers.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 222.29, confirming the molecular weight of the product.

Troubleshooting & Safety:

-

Low Yield in Step 1: Ensure high-purity 9-anthraldehyde is used. Impurities can inhibit the reaction.

-

Incomplete Reduction in Step 2: If TLC shows remaining starting material, add another portion of NaBH₄ and allow more reaction time. Ensure the hydrazone is sufficiently suspended in the solvent.

-

Safety: Hydrazine is extremely toxic, a suspected carcinogen, and corrosive. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Sodium borohydride is flammable and reacts with water to produce hydrogen gas; add it slowly and quench with care.

References

-

Ajani, O. O., et al. (2019). Facile synthesis of N'-(anthracen-9(10H)-ylidene)-4-(4-hydrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide and other derivatives. ResearchGate. Available at: [Link]

-

Zhang, C., et al. (2018). (Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine-rhodium(III): Crystal Structure and DNA Binding Property. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of anthracen-9-ylmethyl... [Image]. Retrieved January 19, 2026, from [Link]

-

Seckin, T., et al. (2013). 1-[(E)-Anthracen-9-ylmethylidene]-2-(2,4-dinitrophenyl)hydrazine. PubMed Central. Available at: [Link]

-

Livinghouse, T., et al. (2022). Efficient reductions of dimethylhydrazones using preformed primary amine boranes. Taylor & Francis Online. Available at: [Link]

-

Tchouankeu, J. C., et al. (2025). Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety. Scientific Research Publishing. Available at: [Link]

-

Asiri, A. M., & Khan, S. A. (2011). 4-[(Anthracen-9-ylmethylene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. Molbank. Available at: [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Al-Awadi, N. A., et al. (2001). Synthesis and reactions of 9,10-dihydro-9,10-ethanoanthracene-11,12-diacid hydrazides. ResearchGate. Available at: [Link]

-

Khurana, J. M., et al. (2015). Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol. ResearchGate. Available at: [Link]

- CN102108041B. Method for synthesizing 9,10-bis(chloromethyl)anthracene. Google Patents.

-

Li, Q., et al. (2001). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. PubMed. Available at: [Link]

-

LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved January 19, 2026, from [Link]

-

Zeynizadeh, B., & Zahmatkesh, S. (2003). Reduction of Carbonyl Compounds with NaBH4 under Ultrasound Irradiation and Aprotic Condition. Journal of the Chinese Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of Anthracene (a) and of the... [Image]. Retrieved January 19, 2026, from [Link]

- CN106366017A. Preparation method of 9-anthraldehyde-1, 1-diphenylhydrazone. Google Patents.

- US6084134A. Process for preparing 9-anthracenecarbaldehyes. Google Patents.

-

Muto, J., & Naruke, N. (1968). On the purification and sublimation of anthracene. CORE. Available at: [Link]

Sources

- 1. 887593-17-1|(Anthracen-9-ylmethyl)hydrazine|BLD Pharm [bldpharm.com]

- 2. US6084134A - Process for preparing 9-anthracenecarbaldehyes - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. znaturforsch.com [znaturforsch.com]

- 12. This compound | C15H14N2 | CID 53419130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Hydrazine,(9-anthracenylmethyl)- | 887593-17-1 [chemnet.com]

- 14. This compound;CAS No.:887593-17-1 [chemshuttle.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Introduction: Bridging a Potent Pharmacophore with a DNA-Intercalating Scaffold

An In-depth Technical Guide to the Chemical Properties of Anthracen-9-ylmethyl-hydrazine

For Researchers, Scientists, and Drug Development Professionals

This compound emerges as a molecule of significant interest at the intersection of medicinal chemistry and materials science. It uniquely combines the rigid, planar, and photophysically active anthracene core with the versatile and reactive hydrazine moiety. The anthracene group is a well-established pharmacophore, known for its ability to intercalate with DNA, a mechanism exploited by classic anticancer drugs like doxorubicin[1]. The hydrazine group, and its derivatives (hydrazones), are staples in drug design, contributing to a wide array of biological activities including antimicrobial, anticonvulsant, and anticancer properties[2][3].

This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties of this compound. Given the limited direct literature on this specific molecule, this guide synthesizes data from closely related analogs, such as 9-anthraldehyde hydrazone and other anthracene derivatives, to provide a robust, predictive framework for its synthesis, characterization, reactivity, and safe handling. The protocols and analyses described herein are designed to be self-validating, providing a logical and scientifically grounded pathway for investigating this promising compound.

Core Molecular & Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. This data, primarily drawn from computational models, provides the initial parameters for experimental design, such as selecting appropriate solvents and anticipating analytical signatures.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂ | PubChem CID: 53419130[4] |

| Molecular Weight | 222.29 g/mol | ChemNet[5] |

| IUPAC Name | (anthracen-9-yl)methylhydrazine | PubChem CID: 53419130[4] |

| CAS Number | 887593-17-1 | ChemNet[5] |

| Purity (Typical) | >95% | ChemShuttle[6] |

| Storage Conditions | 2-8 °C | ChemShuttle[6] |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be logically approached via a two-step process starting from the commercially available 9-anthracenemethanol or anthracene-9-carbaldehyde. The most direct conceptual route involves the reduction of the corresponding hydrazone, which itself is formed from the aldehyde.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from aldehyde to the target hydrazine.

Experimental Protocol: A Self-Validating System

This protocol synthesizes established methods for hydrazone formation and subsequent reduction[3][7].

Part 1: Synthesis of 9-Anthraldehyde Hydrazone

-

Dissolution: Dissolve anthracene-9-carbaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Reagent Addition: Add hydrazine monohydrate (typically 1.1 to 1.5 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction[7].

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

-

Causality Check: The disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot indicates successful condensation.

-

-

Isolation: Cool the reaction mixture to room temperature. The product, 9-anthraldehyde hydrazone, often precipitates as a solid. Collect the solid by filtration, wash with cold ethanol to remove residual hydrazine, and dry under vacuum[2][3].

Part 2: Reduction to this compound

-

Setup: Suspend the synthesized 9-anthraldehyde hydrazone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Reduction: Cool the suspension in an ice bath. Add a reducing agent like sodium borohydride (NaBH₄) portion-wise (2-3 equivalents). Alternatively, catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst) can be employed.

-

Expertise Insight: NaBH₄ is a milder reducing agent suitable for reducing the imine bond of the hydrazone without affecting the anthracene ring system. Catalytic hydrogenation is also effective but requires specialized equipment.

-

-

Monitoring & Quenching: Monitor the reaction via TLC. Upon completion, cautiously add water or dilute acid to quench the excess reducing agent.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity Profile: The Interplay of Anthracene and Hydrazine

The chemical reactivity of this compound is governed by the distinct properties of its two core components: the anthracene ring system and the terminal hydrazine group.

Reactions of the Anthracene Core

The anthracene moiety is an electron-rich aromatic system. Its primary mode of reaction is the [4+2] cycloaddition, or Diels-Alder reaction, which occurs preferentially at the 9 and 10 positions[8]. This reactivity is driven by the fact that cycloaddition across the central ring results in a product containing two stable benzene rings, a thermodynamically favorable outcome[9].

-

With Dienophiles: this compound is expected to react with electron-deficient dienophiles (e.g., maleic anhydride, N-phenylmaleimide) across its 9,10-positions. The bulky methyl-hydrazine substituent at the 9-position may introduce some steric hindrance, potentially slowing the reaction rate compared to unsubstituted anthracene.

-

Photodimerization: Like many anthracene derivatives, this compound may undergo photodimerization upon exposure to UV light, forming a dimer linked at the 9,10-positions.

Reactions of the Hydrazine Moiety

The hydrazine functional group is a potent nucleophile and a reducing agent.

-

Condensation: The terminal -NH₂ group can react with aldehydes and ketones to form hydrazones. This allows for the facile extension of the molecule, creating larger, more complex structures with potential applications as ligands or in dynamic covalent chemistry[7].

-

Acylation and Sulfonylation: The hydrazine can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form stable derivatives.

-

Oxidation: Hydrazines are susceptible to oxidation. Strong oxidizing agents can lead to the formation of diimide (HN=NH) and nitrogen gas, potentially leading to decomposition. Care should be taken to avoid incompatible oxidizing agents.

Caption: Key reactivity pathways for the title compound.

Analytical Characterization: A Validated Workflow

A rigorous and multi-faceted analytical approach is essential to confirm the identity, purity, and structure of the synthesized this compound.

Workflow for Structural Elucidation and Purity Assessment

Caption: A comprehensive workflow for analytical characterization.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is highly suitable.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 223.29. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, C₁₅H₁₅N₂⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Spectra should be recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.

-

¹H NMR:

-

Anthracene Protons: A complex series of multiplets is expected in the aromatic region, typically between 7.40 and 8.60 ppm[10][11]. The proton at the 10-position will likely be the most downfield singlet.

-

Methylene Protons (-CH₂-): A singlet is expected for the two protons of the methylene bridge connecting the anthracene ring to the hydrazine. Its chemical shift would likely be in the range of 4.0-5.0 ppm.

-

Hydrazine Protons (-NH-NH₂): Two broad singlets corresponding to the NH and NH₂ protons. The exact chemical shift is solvent and concentration-dependent, and these protons are exchangeable with D₂O.

-

-

¹³C NMR:

-

Anthracene Carbons: Multiple signals in the aromatic region (~125-132 ppm).

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely around 45-55 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.

-

N-H Stretching: Broad peaks in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine N-H bonds.

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretching: Sharp peaks around 1600-1450 cm⁻¹ characteristic of the anthracene aromatic rings.

-

N-H Bending: A peak around 1600 cm⁻¹.

Applications in Drug Development: A Molecule of High Potential

The hybrid structure of this compound suggests several promising avenues for drug discovery and development.

-

Anticancer Agents: The anthracene moiety can act as a DNA intercalating agent, disrupting DNA replication and transcription in rapidly proliferating cancer cells[1]. The hydrazine group can be further functionalized to introduce additional pharmacophoric elements or to modulate solubility and pharmacokinetic properties. Metal complexes of related anthrahydrazone ligands have shown significant antitumor activity[1].

-

Fluorescent Probes: The inherent fluorescence of the anthracene core makes this molecule a candidate for development as a biological probe. The hydrazine moiety can be derivatized to create a binding site for a specific analyte, with binding events potentially modulating the fluorescence output.

-

Antimicrobial Agents: Hydrazone derivatives are well-known for their broad-spectrum antimicrobial and antifungal activities[3]. This suggests that this compound could serve as a scaffold for developing new anti-infective agents.

Safety, Handling, and Storage

Given the chemical nature of its components, this compound must be handled with appropriate care. The following precautions are derived from safety data for hydrazine and anthracene derivatives[12][13][14][15].

-

Hazard Classification (Predicted):

-

Causes skin irritation (H315)[12].

-

Causes serious eye irritation (H319)[12].

-

May cause respiratory irritation (H335)[12].

-

Potential sensitizer (skin and respiratory) due to the hydrazine moiety[14].

-

Suspected carcinogen (based on hydrazine data)[14].

-

Very toxic to aquatic life with long-lasting effects (H410)[12].

-

-

Personal Protective Equipment (PPE):

-

Gloves: Wear compatible chemical-resistant gloves[16].

-

Eye Protection: Use chemical safety goggles and/or a face shield[12][13].

-

Lab Coat: A standard lab coat is required. For larger quantities, chemical-resistant clothing may be necessary[13].

-

Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols[12][16].

-

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[12].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention[12].

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[12][13].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[12][13].

-

Conclusion

This compound stands as a promising but underexplored chemical entity. Its synthesis is achievable through established chemical transformations, and its structure can be rigorously confirmed using a standard suite of analytical techniques. The molecule's reactivity is a predictable combination of its constituent parts, offering clear pathways for derivatization and functionalization. The true potential of this compound lies in its application as a scaffold in drug discovery, where the combined properties of a DNA-intercalating agent and a versatile pharmacophore could lead to the development of novel therapeutics. This guide provides the foundational, scientifically-grounded framework necessary for researchers to begin unlocking that potential.

References

-

PubChem. This compound | C15H14N2 | CID 53419130. National Institutes of Health. [Link]

-

PubChem. 9-Anthraldehyde hydrazone | C15H12N2 | CID 9569464. National Institutes of Health. [Link]

-

PubChem. (4-Anthracen-9-yl-2-pyridinyl)methylhydrazine | C20H17N3 | CID 139467235. National Institutes of Health. [Link]

-

MDPI. (Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine-rhodium(III): Crystal Structure and DNA Binding Property. [Link]

-

PubMed Central. 1-[(E)-Anthracen-9-ylmethylidene]-2-(2,4-dinitrophenyl)hydrazine. [Link]

-

ResearchGate. 1H NMR spectra of anthracen-9-ylmethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate. [Link]

-

PubChem. 9-(Methylaminomethyl)anthracene | C16H15N | CID 188128. National Institutes of Health. [Link]

-

Scientific Research Publishing. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety. [Link]

-

ResearchGate. Reactivity profile of anthracenes. [Link]

-

ResearchGate. Synthesis of 10,10-Bispyridinylmethyl-9,10-dihydroanthracenes. [Link]

-

MDPI. 4-[(Anthracen-9-ylmethylene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. [Link]

-

NASA Technical Reports Server. THERMAL DECOMPOSITION OF HYDRAZINE. [Link]

-

PubMed Central. Recent advances in the syntheses of anthracene derivatives. [Link]

-

PubChem. 9-Anthracenemethanol | C15H12O | CID 73848. National Institutes of Health. [Link]

-

PubMed. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

-

PubMed. Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[17]aneN3) and Its DNA Photocleavage Activity. [Link]

-

Gyan Sanchay. ANTHRACENE Methods of Preparation. [Link]

-

NJ.gov. Hydrazine - Hazardous Substance Fact Sheet. [Link]

-

ResearchGate. 1 H NMR spectra of Anthracene (a) and of the anthracen-9-yl(dodecyl)sulfane reaction product (b). [Link]

-

ResearchGate. (Anthracen-9-ylmethyl)diethylamine at 100 K. [Link]

-

ResearchGate. Vibrational, NMR and UV–Visible spectroscopic investigation on 10-methyl anthracene 9-carbaldehyde using computational calculations. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C15H14N2 | CID 53419130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrazine,(9-anthracenylmethyl)- | 887593-17-1 [chemnet.com]

- 6. This compound;CAS No.:887593-17-1 [chemshuttle.com]

- 7. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. geneseo.edu [geneseo.edu]

- 13. files.dep.state.pa.us [files.dep.state.pa.us]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. nj.gov [nj.gov]

- 16. biosynth.com [biosynth.com]

- 17. 9-(Methylaminomethyl)anthracene | C16H15N | CID 188128 - PubChem [pubchem.ncbi.nlm.nih.gov]

Anthracen-9-ylmethyl-hydrazine CAS number and properties

An In-depth Technical Guide to Anthracen-9-ylmethyl-hydrazine: Properties, Synthesis, and Applications for Scientific Professionals

Introduction

This compound is a specialized organic compound that integrates the unique photophysical properties of an anthracene core with the reactive potential of a hydrazine group. This molecular architecture makes it a valuable building block and a subject of interest in medicinal chemistry, materials science, and biomedical research. The planar, aromatic structure of the anthracene moiety is known for its ability to intercalate with DNA, a property that has been harnessed in the development of anticancer agents and fluorescent probes.[1][2] The hydrazine functional group, a potent nucleophile, serves as a versatile handle for synthesizing more complex molecules, such as hydrazones and various heterocyclic systems, which are themselves important pharmacophores.[3]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It details the compound's core properties, outlines a representative synthetic pathway, discusses its key applications with a focus on the underlying scientific principles, and provides essential safety and handling protocols.

Part 1: Chemical Identity and Core Properties

This compound is characterized by a methylene bridge connecting the C9 position of the anthracene ring to a terminal hydrazine (-NHNH₂) group. This structure dictates its chemical behavior and physical properties.

| Property | Value | Source(s) |

| CAS Number | 887593-17-1 | [4][5][6] |

| Molecular Formula | C₁₅H₁₄N₂ | [4][5][7] |

| Molecular Weight | 222.29 g/mol | [4][5][6][7] |

| Appearance | Crystalline solid (typically beige) | [8] |

| Melting Point | 210 - 215 °C (410 - 419 °F) | [8] |

| Purity | Typically ≥95% | [7] |

| Storage Conditions | Store in a freezer under an inert atmosphere (-20°C is recommended). Keep in a dark place. | [6] |

| Solubility | Data not widely available; likely soluble in organic solvents like DMSO. | |

| SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNN | [6] |

Part 2: Synthesis and Characterization

The synthesis of hydrazine derivatives of anthracene often proceeds through an intermediate hydrazone, which is subsequently reduced. A common and efficient route involves the condensation of 9-anthraldehyde with hydrazine hydrate, followed by a reduction step.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

-

Hydrazone Formation: 9-Anthraldehyde is reacted with hydrazine hydrate, typically in an alcohol solvent with an acid catalyst, to form 9-anthraldehyde hydrazone. This is a classic condensation reaction.[9]

-

Reduction to Hydrazine: The C=N double bond of the resulting hydrazone is then selectively reduced to a C-N single bond to yield the final product, this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation.

Caption: Conceptual workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques. Chemical suppliers often provide data from methods such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[6]

Part 3: Applications in Research and Drug Development

The unique structure of this compound underpins its application in several research domains, most notably in oncology and molecular biology.

DNA Intercalation and Anticancer Potential

The core principle behind the biological activity of many anthracene derivatives is their function as DNA intercalators.[1] The flat, polycyclic aromatic system of the anthracene ring can insert itself between the base pairs of the DNA double helix.

Mechanism of Action:

-

Binding: The planar anthracene moiety stacks between DNA base pairs through π-π interactions.

-

Structural Distortion: This intercalation distorts the helical structure of DNA.

-

Inhibition of Cellular Processes: The distortion hinders the processes of DNA replication and transcription by preventing enzymes like DNA polymerase and RNA polymerase from functioning correctly.

-

Cell Proliferation Inhibition: By halting these fundamental processes, the compound effectively inhibits the proliferation of rapidly dividing cells, a hallmark of cancer.[1]

This mechanism is shared by classic anticancer drugs like doxorubicin.[1] Derivatives of anthracene, such as anthrahydrazones, have been developed into clinical anticancer drugs like bisantrene.[1] Research into metal complexes of anthrahydrazones continues to explore new therapeutic avenues to overcome the side effects associated with platinum-based drugs.[1]

Caption: Mechanism of DNA intercalation by anthracene-based compounds.

Fluorescent Probing and Chemosensors

The anthracene chromophore is inherently fluorescent. This property allows this compound and its derivatives to be used as fluorescent probes for biological systems, including for DNA cleavage studies.[2] The hydrazine moiety can also be functionalized to create chemosensors that exhibit changes in their fluorescence properties upon binding to specific ions or molecules.[2]

Part 4: Experimental Protocol: Safety and Handling

This compound and related hydrazine compounds require careful handling due to their potential toxicity and irritant properties. The following protocols are derived from safety data sheets (SDS) and should be strictly followed.

Hazard Identification

Step-by-Step Handling Protocol

-

Engineering Controls:

-

Always work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[8]

-

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

General Advice: Consult a physician and show them the Safety Data Sheet.[4]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[4][8]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash skin with plenty of soap and water. If irritation occurs, get medical advice.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8]

-

If Swallowed: Rinse mouth. Immediately call a poison center or doctor. Do NOT induce vomiting.

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[8]

-

References

- SAFETY D

- Hydrazine,(9-anthracenylmethyl). ChemNet.

- (Anthracen-9-ylmethyl)hydrazine. BLD Pharm.

- This compound. ChemShuttle.

- Safety D

- (10-METIL-ANTRACENO-9-ILMETIL)-HIDRAZINA. Guidechem.

- (Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine-rhodium(III): Crystal Structure and DNA Binding Property. MDPI.

- SAFETY D

- Facile synthesis of N'-(anthracen-9(10H)-ylidene)-4-(4-hydrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide and other derivatives.

- This compound. PubChem, NIH.

- 9-Anthraldehyde hydrazone. PubChem, NIH.

- 1-[(E)-Anthracen-9-ylmethylidene]-2-(2,4-dinitrophenyl)hydrazine. PubMed Central.

- SAFETY D

- Anthracene-9-carbaldehyde N,N-dimethylhydrazone phosphorylated at the 10-position.

- Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety. SciRP.org.

-

Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[10]aneN3) and Its DNA Photocleavage Activity. PubMed.

- A Review on Anthracene and Its Derivatives: Applic

- Recent advances in the syntheses of anthracene deriv

- ANTHRACENE Methods of Prepar

Sources

- 1. mdpi.com [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. researchgate.net [researchgate.net]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Hydrazine,(9-anthracenylmethyl)- | 887593-17-1 [chemnet.com]

- 6. 887593-17-1|(Anthracen-9-ylmethyl)hydrazine|BLD Pharm [bldpharm.com]

- 7. This compound;CAS No.:887593-17-1 [chemshuttle.com]

- 8. geneseo.edu [geneseo.edu]

- 9. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]

- 10. 1-[(E)-Anthracen-9-ylmethylidene]-2-(2,4-dinitrophenyl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Anthracen-9-ylmethyl-hydrazine: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for Anthracen-9-ylmethyl-hydrazine. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical insights into the structural elucidation of this anthracene derivative. While direct experimental spectra for this specific molecule are not widely published, this guide constructs a robust predictive analysis based on the well-established spectroscopic behavior of its constituent functional groups: the anthracene core and the methyl-hydrazine moiety.

Introduction

This compound (C15H14N2, MW: 222.29 g/mol ) is a derivative of the polycyclic aromatic hydrocarbon, anthracene.[1][2][3] The incorporation of a reactive hydrazine group attached to the 9-position via a methylene bridge makes it a potentially valuable building block in medicinal chemistry and materials science. Anthracene derivatives are known for their unique photophysical properties, and the hydrazine moiety offers a versatile handle for forming hydrazones, pyrazoles, and other heterocyclic systems.[4] Accurate structural confirmation is paramount for any application, and this guide provides the foundational spectroscopic knowledge for researchers working with this or similar compounds.

Molecular Structure and Spectroscopic Rationale

To fully interpret the spectroscopic data, a clear understanding of the molecule's structure is essential. The diagram below illustrates the key structural features of this compound that influence its spectroscopic signature.

Figure 2: Proposed synthetic workflow.

Step 1: Synthesis of Anthracene-9-carbaldehyde Hydrazone

-

Dissolve 9-anthraldehyde in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the condensation reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The formation of the hydrazone product can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration, as hydrazones are often solids that precipitate from the reaction mixture.

Step 2: Reduction of the Hydrazone to Hydrazine

-

The isolated and dried anthracene-9-carbaldehyde hydrazone is suspended in a suitable solvent (e.g., methanol for sodium borohydride or tetrahydrofuran for lithium aluminum hydride).

-

The reducing agent is added portion-wise, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

A careful workup procedure is required to quench the excess reducing agent and isolate the product. This typically involves the addition of water or an acidic solution.

-

The crude product is then extracted into an organic solvent, dried, and purified, commonly by column chromatography.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The outlined NMR, IR, and MS data are based on the well-understood behavior of the anthracene and hydrazine functionalities and serve as a robust framework for the structural verification of this compound. The proposed synthetic route offers a reliable method for its preparation. As with any predictive data, experimental verification is the ultimate standard. This guide is intended to empower researchers by providing a solid foundation for their experimental design and data interpretation in the pursuit of novel scientific advancements.

References

- BLD Pharm. 887593-17-1|(Anthracen-9-ylmethyl)hydrazine.

- MDPI. (Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine-rhodium(III): Crystal Structure and DNA Binding Property.

- ResearchGate. (PDF) Facile synthesis of N '-(anthracen-9(10 H )-ylidene)-4-(4-hydrophenyl)

- PubMed Central. 1-[(E)-Anthracen-9-ylmethylidene]-2-(2,4-dinitrophenyl)hydrazine.

- ResearchGate. 1H NMR spectra of anthracen-9-ylmethyl... | Download Scientific Diagram.

- PubChem. This compound | C15H14N2 | CID 53419130.

- SciRP.org. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety.

- ResearchGate.

- ChemShuttle. This compound;CAS No.

- ChemNet. 887593-17-1 Hydrazine,(9-anthracenylmethyl).

- ResearchGate. (PDF) Crystal structure of (E)-2-(anthracen-9-ylmethylene)hydrazine-1-carbothioamide, C16H13N3S.

- PMC.

- Gyan Sanchay.

- NIST WebBook. Anthracene, 9-methyl-.

- ResearchGate.

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of Anthracen-9-ylmethyl-hydrazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

Anthracen-9-ylmethyl-hydrazine, a fluorescent molecule built upon a polycyclic aromatic hydrocarbon (PAH) scaffold, is a compound of increasing interest in medicinal chemistry and materials science. Its structural fusion of a large, hydrophobic anthracene core with a polar, reactive hydrazine moiety bestows upon it unique physicochemical properties. These characteristics make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. For instance, anthracene derivatives are known to intercalate with DNA, and hydrazine-containing compounds are key pharmacophores in a range of clinically approved drugs.[1] The utility of this compound in any application, however, is fundamentally governed by its solubility in various organic solvents. This guide provides a comprehensive technical overview of the solubility of this compound, offering predictive insights, experimental protocols for precise determination, and a discussion of the underlying chemical principles that dictate its behavior in solution. While specific quantitative solubility data for this compound is not widely published, this guide will equip researchers with the knowledge to effectively select solvents and design experiments.

Molecular Architecture and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept for predicting solubility.[2][3] In the case of this compound, two key structural features are in opposition, creating a nuanced solubility profile.

-

The Anthracene Core: The large, planar, and nonpolar anthracene ring system is hydrophobic. This polycyclic aromatic hydrocarbon structure favors interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

The Methyl-hydrazine Moiety: The -CH2-NH-NH2 group introduces polarity and the capacity for hydrogen bonding. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. This functional group promotes solubility in polar protic and aprotic solvents.

This duality suggests that this compound will not exhibit extreme solubility in either highly nonpolar or highly polar solvents but will likely find optimal solubility in solvents with intermediate polarity or those that can effectively engage in both nonpolar and hydrogen-bonding interactions.

Predicted Solubility in Common Organic Solvents

Based on the molecular structure and the "like dissolves like" principle, a qualitative prediction of the solubility of this compound in a range of common organic solvents can be made. The following table provides a reasoned estimation of solubility, which should be empirically verified for specific applications.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Low to Moderate | The large anthracene core will have some affinity for these solvents, but the polar hydrazine group will limit solubility. Toluene and benzene may be slightly better solvents than hexane due to pi-pi stacking interactions with the anthracene ring. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents offer a balance of polarity to interact with the hydrazine group and a nonpolar character to solvate the anthracene core. DMF and DMSO are expected to be particularly effective due to their high polarity and ability to accept hydrogen bonds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These alcohols can engage in hydrogen bonding with the hydrazine moiety, which will aid in dissolution. However, their relatively high polarity may not be optimal for solvating the large nonpolar anthracene ring. |

| Aqueous | Water | Very Low | The significant hydrophobic surface area of the anthracene core will dominate, leading to poor water solubility despite the presence of the hydrogen-bonding hydrazine group. |

Experimental Determination of Solubility

For research and development, particularly in drug formulation, precise quantitative solubility data is crucial. The following protocols outline standard methods for determining the solubility of this compound.

Method 1: Visual (Kinetic) Solubility Assessment

This is a rapid, qualitative method to estimate solubility, often used in high-throughput screening.

Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a highly effective solvent, such as DMSO. A typical starting concentration is 10-20 mM.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the test solvent.

-

Visual Inspection: Visually inspect each well for the presence of precipitate. The highest concentration at which no precipitate is observed is the estimated kinetic solubility.

-

Incubation and Re-evaluation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours) and re-examine for any precipitation, which would indicate lower thermodynamic solubility.

Method 2: Thermodynamic Solubility by the Shake-Flask Method

This is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility.

Protocol:

-

Equilibration: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

-

Agitation: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique, such as:

-

UV-Vis Spectroscopy: Measure the absorbance at the λmax of this compound and calculate the concentration using a standard curve.

-

High-Performance Liquid Chromatography (HPLC): Inject a known volume of the supernatant onto an HPLC system and determine the concentration by comparing the peak area to a calibration curve.

-

The following diagram illustrates the workflow for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility in a Research Context

Several factors beyond the choice of solvent can influence the observed solubility of this compound:

-

Temperature: The solubility of solids in organic solvents generally increases with temperature. This can be leveraged to prepare supersaturated solutions for crystallization or to enhance reaction rates.

-

pH (in aqueous or protic systems): The hydrazine moiety is basic and can be protonated in acidic conditions. The resulting salt will have significantly higher solubility in polar solvents.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Applications in Drug Development and Materials Science

The solubility of this compound is a critical parameter for its application in several fields:

-

Drug Discovery: For biological screening, compounds are typically dissolved in DMSO. Understanding the solubility limit is essential to avoid precipitation in assay media. Poor solubility can be a major hurdle in drug development, affecting formulation and bioavailability.

-

Synthesis and Derivatization: The choice of solvent is critical for reactions involving this compound. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.

-

Materials Science: For the development of fluorescent probes or organic electronics, the ability to process the material from solution is key. Solubility in appropriate solvents allows for techniques like spin-coating or inkjet printing.

The following diagram illustrates the relationship between the molecular structure of this compound and its potential applications, highlighting the central role of solubility.

Caption: Structure-Solubility-Application Relationship.

Conclusion

This compound possesses a complex solubility profile due to its amphiphilic nature. While a lack of published quantitative data necessitates experimental determination for specific applications, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. This guide provides the theoretical framework and practical methodologies for researchers to confidently work with this promising molecule. By carefully considering the principles outlined herein, scientists can unlock the full potential of this compound in their research and development endeavors.

References

-

Camargo, M. C. R., et al. (2023). Prediction of polycyclic aromatic hydrocarbons solubility in different solvents. ResearchGate. Retrieved from [Link]

-

Edelmann, F. T. (2021, May 28). How can I dissolve anthracene and prepare the dilutions without using Ethanol or any type of alcohols or with a tiny amount of ethanol not exceed 1%? ResearchGate. Retrieved from [Link]

-

Acree, W. E., Jr. (Ed.). (n.d.). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. Retrieved from [Link]

-

Jouyban, A., et al. (2007). Prediction of polycyclic aromatic hydrocarbon solubilities in benzene. Semantic Scholar. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, December 27). Anthracene. Retrieved from [Link]

-

MDPI. (2018). (Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine-rhodium(III): Crystal Structure and DNA Binding Property. Crystals, 8(4), 164. Retrieved from [Link]

-

Hulet, R. (2021, April 6). 4a: Identifying functional groups, predicting solubility, and counting carbon [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Anthracene, 9-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

UNT Digital Library. (n.d.). Solubility of Anthracene in Binary Alkane + 3-Methyl-1-butanol Solvent Mixtures. Retrieved from [Link]

Sources

Stability and Storage of Anthracen-9-ylmethyl-hydrazine: An In-depth Technical Guide

This guide provides a comprehensive overview of the critical stability and storage considerations for Anthracen-9-ylmethyl-hydrazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and longevity of this valuable research compound.

Introduction: The Dual Nature of a Versatile Reagent

This compound is a bifunctional molecule that marries the unique photophysical properties of anthracene with the reactive nucleophilicity of hydrazine. The anthracene moiety, a polycyclic aromatic hydrocarbon, is a well-known fluorophore and photosensitizer, making it a valuable tool in the development of fluorescent probes and agents for photodynamic therapy.[1] The hydrazine group, on the other hand, is a potent nucleophile and a versatile precursor for the synthesis of a wide array of heterocyclic compounds and hydrazones, which are of significant interest in medicinal chemistry.

The very features that make this compound a powerful research tool also render it susceptible to degradation. The anthracene core is prone to photo-oxidation, while the hydrazine group is sensitive to oxidation and can react with various electrophiles. Understanding the interplay of these functionalities is paramount to its effective use and the generation of reliable experimental data.

Chemical Stability: A Triumvirate of Threats

The long-term stability of this compound is primarily challenged by three key environmental factors: light, heat, and oxygen. Each of these can initiate distinct degradation pathways, compromising the purity and efficacy of the compound.

Photostability: The Achilles' Heel of the Anthracene Core

The anthracene component of the molecule is highly susceptible to photodegradation. Upon exposure to light, particularly in the UV spectrum, anthracene can undergo photo-oxidation, leading to the formation of various degradation products. The most common of these is 9,10-anthraquinone.[2][3] This transformation not only alters the chemical identity of the compound but also quenches its fluorescence, a critical property for many of its applications.

Studies on related compounds, such as 9-methylanthracene, have shown that the position of the substituent on the anthracene ring can influence the rate of photodegradation, with the 9-position being particularly susceptible to oxidation.[4] The likely photodegradation pathway for this compound is initiated by the absorption of a photon, leading to an excited state that can react with molecular oxygen to form endoperoxides, which then rearrange to form oxidized species.

dot

Caption: Proposed photodegradation pathway of this compound.

Thermal Stability: Unraveling the Hydrazine Moiety

The hydrazine functional group is known to be thermally labile. Studies on the thermal decomposition of hydrazine have shown that it proceeds through radical intermediates, leading to the formation of ammonia, nitrogen, and hydrogen gas.[5][6] While the bulky anthracene group may offer some steric hindrance and influence the decomposition temperature, it is prudent to assume that elevated temperatures will promote the degradation of the hydrazine moiety in this compound.

The decomposition is often catalyzed by metal surfaces, highlighting the importance of appropriate container selection for storage and handling.

Oxidative Stability: A Double-Edged Sword

Both the anthracene and hydrazine functionalities are susceptible to oxidation. As discussed, the anthracene core can be photo-oxidized. The hydrazine group is a reducing agent and can be readily oxidized by atmospheric oxygen and other oxidizing agents. The oxidation of substituted hydrazines can lead to the formation of diazenes and other nitrogenous compounds, which can be unstable.[7]

The presence of transition metals can catalyze the oxidation of hydrazine.[8] Therefore, it is crucial to avoid contamination with metal ions.

Recommended Storage Conditions: A Fortress of Stability

To mitigate the degradation risks outlined above, stringent storage conditions are essential. The following recommendations are based on a synthesis of supplier data and the known chemical properties of the compound's constituent functional groups.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes thermal degradation of the hydrazine moiety and slows down oxidative processes. While some sources suggest 2-8°C, freezing is the more conservative and recommended approach for long-term storage.[9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive hydrazine group and the anthracene core by atmospheric oxygen.[9] |

| Light | Amber Vial or Light-Proof Container | Protects the photosensitive anthracene moiety from photodegradation.[9] |

| Container | Tightly Sealed Glass Vial | Prevents ingress of moisture and oxygen. Glass is preferred to minimize potential catalytic effects of metal containers on hydrazine decomposition. |

Safe Handling and Use: Minimizing Exposure and Degradation

Given the reactive nature of the hydrazine moiety, appropriate safety precautions and handling procedures are imperative.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Avoid contact with skin and eyes.

-

Prevent the formation of dust and aerosols.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with strong oxidizing agents, acids, and metals.

In-Use Stability

When preparing solutions of this compound, it is crucial to use deoxygenated solvents to minimize oxidation. For aqueous solutions, the stability of a related anthracen-9-ylmethylene hydrazine complex was demonstrated for at least 48 hours in a buffer solution.[1] However, it is best practice to prepare solutions fresh for each experiment to ensure the highest purity and reactivity.

Experimental Protocol: Assessing the Stability of this compound

To empirically determine the stability of a specific batch of this compound under your experimental conditions, a stability-indicating assay can be performed. High-Performance Liquid Chromatography (HPLC) with UV and/or fluorescence detection is a suitable method.

dot

Caption: Experimental workflow for assessing the stability of this compound.

Step-by-Step Methodology:

-

Method Development: Develop a reverse-phase HPLC method that can resolve the parent compound from potential degradation products. A C18 column with a gradient of acetonitrile and water is a good starting point. Use a photodiode array (PDA) detector to monitor the UV-Vis spectrum and a fluorescence detector set to the excitation and emission wavelengths of the anthracene moiety.

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade acetonitrile) to a known concentration.

-

Stress Conditions:

-

Control: Store an aliquot of the stock solution at the recommended storage condition (-20°C in the dark).

-

Thermal Stress: Place aliquots in temperature-controlled chambers at elevated temperatures (e.g., 40°C and 60°C).

-

Photolytic Stress: Expose aliquots to a controlled light source (e.g., a photostability chamber with UV and visible light). Wrap a control vial in aluminum foil and place it alongside the exposed sample.

-

Oxidative Stress: Treat an aliquot with a low concentration of an oxidizing agent (e.g., 0.1% hydrogen peroxide).

-

Hydrolytic Stress: Add an equal volume of 0.1 M HCl or 0.1 M NaOH to respective aliquots.

-

-

Time-Point Analysis: At predetermined time points (e.g., 0, 8, 24, 48, and 72 hours), withdraw a sample from each stress condition, neutralize if necessary, and analyze by the developed HPLC method.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration. Identify and, if possible, characterize any significant degradation products by comparing their retention times and UV-Vis/fluorescence spectra to known standards or by using mass spectrometry (LC-MS).

Conclusion

The utility of this compound in modern research is undeniable. However, its bifunctional nature necessitates a thorough understanding of its stability profile. By adhering to the stringent storage and handling protocols outlined in this guide, and by empirically verifying its stability under specific experimental conditions, researchers can ensure the integrity of their results and the longevity of this valuable reagent. The key to unlocking the full potential of this compound lies in a proactive approach to its preservation.

References

-

(Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine-rhodium(III): Crystal Structure and DNA Binding Property. MDPI. Available at: [Link]

-

Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[10]aneN3) and Its DNA Photocleavage Activity. PubMed. Available at: [Link]

-

Degradation photoproducts of 9-methylanthracene. ResearchGate. Available at: [Link]

-

Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed. Available at: [Link]

-

Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. MDPI. Available at: [Link]

-

THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server (NTRS). Available at: [Link]

-

Chemical oxidation and metabolism of N-methyl-N-formylhydrazine. Evidence for diazenium and radical intermediates. PubMed. Available at: [Link]

-

Photodegradation enhances the toxic effect of anthracene on skin. PubMed. Available at: [Link]

-

Photocatalytic Degradation of Anthracene in Closed System Reactor. ResearchGate. Available at: [Link]

-

(Anthracen-9-yl)methyl sulfides as a mechanistic probe for chemical as well as photochemical electron-transfer reactions. ResearchGate. Available at: [Link]

-

the chemical and biochemical degradation of hydrazine. DTIC. Available at: [Link]

-

Anthracene, chrysene, their nitro-and methyl-derivatives photostability in isooctane. ResearchGate. Available at: [Link]

-

Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. Chemical oxidation and metabolism of N-methyl-N-formylhydrazine. Evidence for diazenium and radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. 887593-17-1|(Anthracen-9-ylmethyl)hydrazine|BLD Pharm [bldpharm.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Fluorescent Properties of Anthracen-9-ylmethyl-hydrazine

Abstract

This technical guide provides a comprehensive overview of Anthracen-9-ylmethyl-hydrazine, a fluorescent molecule with significant potential in biomedical research and drug development. While specific photophysical data for this compound is not extensively documented in peer-reviewed literature, this guide synthesizes information from foundational principles of fluorescence, the known properties of the anthracene chromophore, and the well-established reactivity of the hydrazine moiety. We present a reasoned estimation of its fluorescent characteristics, a detailed protocol for its synthesis, and a thorough exploration of its primary application as a fluorescent probe for the detection and quantification of carbonyl compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of this fluorophore.

Introduction: The Anthracene Core and the Hydrazine Functionality

This compound (C₁₅H₁₄N₂) is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its strong ultraviolet absorption and blue fluorescence.[1] The core structure consists of three fused benzene rings, which form a delocalized π-electron system responsible for its inherent luminescent properties.[1] The functionalization at the 9-position with a methyl-hydrazine group introduces a reactive moiety, transforming the parent fluorophore into a targeted probe.

The hydrazine group (-NHNH₂) is a potent nucleophile that readily reacts with electrophilic carbonyl groups (aldehydes and ketones) to form stable hydrazones.[2][3] This specific reactivity is the cornerstone of this guide, positioning this compound as a valuable tool for fluorescently labeling and quantifying biologically relevant carbonyls, which are often biomarkers for oxidative stress and disease.

Core Compound Data

| Property | Value | Reference |

| CAS Number | 887593-17-1 | [4] |

| Molecular Formula | C₁₅H₁₄N₂ | [4] |

| Molecular Weight | 222.29 g/mol | [4] |

| Physical Appearance | Not specified (likely a solid) | |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [5] |

Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis involves a single-step nucleophilic substitution reaction. 9-(chloromethyl)anthracene serves as the electrophile, and hydrazine hydrate acts as the nucleophile. An excess of hydrazine hydrate is recommended to minimize the formation of the disubstituted side product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

9-(chloromethyl)anthracene

-

Hydrazine hydrate (64-65% in water)

-

Ethanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 9-(chloromethyl)anthracene (1.0 eq) in anhydrous ethanol.

-

To this solution, add an excess of hydrazine hydrate (e.g., 10-20 eq) dropwise at room temperature with stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

-

Resuspend the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photophysical Properties: An Informed Perspective

Direct experimental data on the fluorescent properties of this compound are scarce. However, we can infer its likely characteristics based on the well-studied anthracene chromophore and its derivatives.[8][9]

Excitation and Emission Spectra

The anthracene core typically exhibits strong absorption in the UV region with multiple vibronic bands between 300 nm and 380 nm.[1] The introduction of an alkylamino group at the 9-position, as in 9-aminoanthracene, tends to red-shift the absorption and emission spectra due to the electron-donating nature of the nitrogen atom extending the π-conjugation. For example, 9-aminoanthracene exhibits an absorption maximum at approximately 420 nm and a green fluorescence emission maximum around 510 nm.[10]

It is therefore reasonable to predict that this compound will have an excitation maximum in the range of 360-390 nm and an emission maximum in the blue-green region, likely between 410-450 nm . The methylene spacer between the anthracene and the hydrazine may slightly blue-shift the emission compared to a direct C-N bond as seen in 9-aminoanthracene.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) of unsubstituted anthracene is approximately 0.27-0.36, depending on the solvent.[11] Substitution at the 9 and 10 positions can significantly alter this value. Bulky substituents that prevent π-stacking and aggregation can enhance the quantum yield.

Conversely, the hydrazine moiety itself is not inherently fluorescent and can, in some contexts, act as a quencher. However, in the case of this compound, the fluorescence is expected to be retained. The quantum yield is likely to be moderate, and its exact value would be sensitive to the solvent environment.

The fluorescence lifetime of many anthracene derivatives is in the range of a few nanoseconds (e.g., 2.5-4.4 ns for some 9,10-disubstituted derivatives).[8][9] A similar lifetime can be expected for this compound.

Table of Estimated Photophysical Properties

| Parameter | Estimated Value | Rationale |

| Excitation Max (λex) | 360 - 390 nm | Based on the UV absorption of the anthracene core.[1] |

| Emission Max (λem) | 410 - 450 nm | Blue-shifted relative to 9-aminoanthracene due to the methylene spacer.[10] |

| Quantum Yield (ΦF) | Moderate | Dependent on solvent and potential for quenching by the hydrazine group. |

| Fluorescence Lifetime (τ) | 1 - 5 ns | Typical range for anthracene derivatives.[8][9] |

Core Application: Fluorescent Labeling of Carbonyls

The primary and most promising application of this compound is as a derivatizing agent for the sensitive detection of aldehydes and ketones.[2][12]

Reaction Mechanism

The hydrazine group reacts with a carbonyl group in a nucleophilic addition-elimination (condensation) reaction to form a stable, fluorescent hydrazone. This reaction is often catalyzed by a small amount of acid.

Caption: Reaction of this compound with a carbonyl compound.